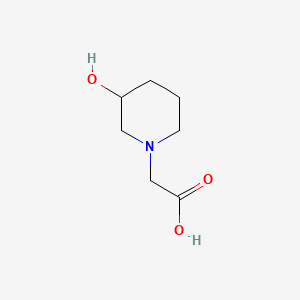

2-(3-Hydroxypiperidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWNVXIYNYGOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300110 | |

| Record name | 3-Hydroxy-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-95-7 | |

| Record name | 3-Hydroxy-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Hydroxypiperidin-1-yl)acetic acid structure and properties

[1]

Executive Summary

This compound (CAS: 1217862-95-7) is a bifunctional piperidine derivative characterized by a secondary hydroxyl group at the C3 position and a carboxylic acid tail at the N1 position.[1] It serves as a critical "solubilizing linker" in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where lipophilicity control is paramount.[2] Its zwitterionic nature at physiological pH allows it to modulate the physicochemical profile of lead compounds without significantly altering steric bulk.[1][2]

Chemical Identity & Structural Analysis

The molecule consists of a six-membered piperidine ring with a chiral center at C3.[1][2][3] The nitrogen atom is tertiary, substituted with an acetic acid moiety, creating an amphoteric structure capable of multiple hydrogen bonding interactions.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1217862-95-7 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Chiral Center | C3 (Available as (R), (S), or Racemate) |

| SMILES | OC1CCCN(CC(O)=O)C1 |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

Stereochemical Considerations

The C3 position introduces chirality.[1][2] The biological activity of derivatives often depends on this stereocenter.[2]

-

(S)-Enantiomer : Often derived from the naturally occurring amino acid pool or enzymatic reduction.[2]

-

(R)-Enantiomer : Synthetic mirror image, useful for probing stereoselective binding pockets.

Physicochemical Profile

Understanding the ionization state is critical for purification and formulation.[1][2]

| Parameter | Value (Predicted/Experimental) | Significance |

| pKa (Acid) | ~2.1 | Deprotonated at physiological pH (COO⁻). |

| pKa (Base) | ~8.8 | Protonated at physiological pH (NH⁺).[2] |

| Isoelectric Point (pI) | ~5.5 | pH of minimum solubility; critical for isolation.[2] |

| LogP | -1.5 to -2.0 | Highly hydrophilic; lowers LogD of conjugates.[1][2] |

| H-Bond Donors | 2 (OH, COOH) | Enhances target binding affinity.[2] |

| H-Bond Acceptors | 4 (N, OH, C=O, O) | Facilitates water solvation.[1] |

Synthetic Pathways & Protocols

The synthesis typically proceeds via N-alkylation of the commercially available 3-hydroxypiperidine core.[1] A two-step procedure (Esterification

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from 3-hydroxypiperidine to the target acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate

-

Reagents : 3-Hydroxypiperidine hydrochloride (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium carbonate (2.5 eq).

-

Solvent : Acetonitrile (MeCN) or DMF (10 vol).[2]

-

Procedure :

-

Suspend 3-hydroxypiperidine HCl and K₂CO₃ in MeCN. Stir for 30 min at RT to liberate the free base.[1][2]

-

Add ethyl bromoacetate dropwise at 0°C to prevent exotherms.[1][2]

-

Warm to room temperature and reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[2]

-

Workup : Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.[1][2][4] Dry organic layer (Na₂SO₄) and concentrate to yield the crude ester oil.[2]

-

Step 2: Saponification to Acid

-

Reagents : Crude Ester (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 2.0 eq).

-

Solvent : THF:Water (3:1).[2]

-

Procedure :

-

Dissolve ester in THF/Water.[1][2] Add LiOH. Stir at RT for 2–3 hours.[1][2]

-

Purification (Critical) : The product is zwitterionic and water-soluble.[2]

-

Method A (Precipitation): Carefully adjust pH to the isoelectric point (~5.[2]5) using 1M HCl.[2] Cool to 4°C. If solid forms, filter and wash with cold EtOH.[2]

-

Method B (Ion Exchange): Load aqueous mixture onto a cation exchange resin (e.g., Dowex 50W). Wash with water to remove salts.[1][2] Elute product with 5% aqueous ammonia.[1][2] Lyophilize to obtain the white solid.[1][2]

-

-

Medicinal Chemistry Applications

This scaffold is uniquely positioned for Lead Optimization campaigns.[1][2]

Solubility Enhancement

The 3-hydroxyl group disrupts the crystal lattice and increases solvation energy compared to the unsubstituted piperidine.[1]

-

Strategy : Replace a morpholine or piperidine moiety in a lead compound with this compound to lower LogD.[1]

PROTAC Linker Design

In PROTACs, the linker length and polarity determine degradation efficiency.[1][2]

-

Use Case : This acid can serve as a "head group" to attach to E3 ligase ligands (e.g., VHL or Cereblon binders) via amide coupling, providing a rigid yet polar exit vector.[1]

Peptidomimetics

The structure mimics the spatial arrangement of proline but with increased polarity and an additional hydrogen bond donor (OH).

Analytical Characterization & QC

Due to its polar nature, standard Reverse Phase (C18) HPLC often results in poor retention.[2]

Recommended HPLC Method (HILIC Mode):

-

Column : Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC).

-

Mobile Phase A : 10 mM Ammonium Acetate (pH 5.0).[2]

-

Gradient : 90% B to 50% B over 20 mins.

-

Detection : ELSD or CAD (UV absorbance is weak due to lack of chromophores).[2]

NMR Signature (D₂O):

Safety & Handling

-

GHS Classification : Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).

-

Handling : The compound is hygroscopic.[1][2] Store under nitrogen in a desiccator at -20°C.

-

Stereochemistry Warning : Commercial "3-hydroxypiperidine" is often racemic.[1][2] Ensure the correct enantiomer is sourced if stereospecific biological activity is required.[1][2]

References

-

Key Organics . This compound Product Data. Retrieved from

-

PubChem . 2-(2-Oxopiperidin-1-yl)acetic acid (Structural Analog Data). Retrieved from

-

Google Patents . Preparation method of 3-hydroxypiperidine derivatives (CN106432059A).[2] Retrieved from

-

MDPI . Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine. Retrieved from

-

ResearchGate . Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. Retrieved from

Sources

- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 3-Hydroxypiperidine Derivatives

The physicochemical profile of 3-hydroxypiperidine (3-HP) derivatives represents a classic case study in "privileged scaffold" engineering. The introduction of a hydroxyl group at the C3 position of the piperidine ring creates a unique stereoelectronic environment that significantly alters basicity, lipophilicity, and conformational flexibility compared to the parent piperidine.

This guide details the core physicochemical properties, experimental profiling workflows, and synthetic utility of this scaffold in modern drug discovery.[1]

Technical Guide & Profiling Workflow

Structural & Conformational Analysis

The 3-hydroxypiperidine scaffold is not merely a polar variant of piperidine; it is a dynamic conformational switch. The interplay between the nitrogen lone pair and the C3-hydroxyl group dictates the molecule's spatial arrangement, which is solvent-dependent.

The Conformational Equilibrium (Axial vs. Equatorial)

Unlike cyclohexane derivatives where bulky substituents strictly prefer the equatorial position to minimize 1,3-diaxial interactions, 3-HP exhibits a complex equilibrium driven by intramolecular hydrogen bonding.

-

Non-Polar Media (or Gas Phase): The Axial conformer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (

). This interaction creates a pseudo-five-membered ring, lowering the entropic penalty of the axial position. -

Polar Media (Aqueous/Physiological): Solvation effects dominate. Water molecules compete for hydrogen bonding, disrupting the intramolecular interaction. Consequently, the Equatorial conformer becomes favored to maximize solvent accessibility and minimize steric strain.

This "chameleon" effect allows 3-HP derivatives to adapt their shape to complementary hydrophobic or hydrophilic pockets within a protein target, a property distinct from rigid scaffolds like proline.

Stereoelectronic Effects on Basicity

The introduction of the electronegative oxygen at the

-

Piperidine pKa: ~11.22

-

3-Hydroxypiperidine pKa: ~9.4 – 9.8 (Nitrogen)

-

Mechanism: The electron-withdrawing hydroxyl group pulls electron density through the sigma bond framework, stabilizing the free base relative to the conjugate acid (ammonium ion). This lowers the pKa by approximately 1.5–2.0 log units compared to unsubstituted piperidine.

-

Implication: At physiological pH (7.4), a larger fraction of 3-HP exists in the neutral, membrane-permeable form compared to piperidine, potentially improving passive diffusion despite the added polar group.

Physicochemical Profiling Data

The following table summarizes the core properties of the 3-HP scaffold compared to its parent and isomers.

| Property | Piperidine | 3-Hydroxypiperidine | 4-Hydroxypiperidine | Significance in Drug Design |

| MW ( g/mol ) | 85.15 | 101.15 | 101.15 | Small fragment, high ligand efficiency potential. |

| pKa (Basic N) | 11.22 | 9.40 – 9.80 | 10.80 | 3-OH lowers pKa more than 4-OH due to proximity (inductive effect). |

| LogP (Neutral) | 0.84 | -0.35 | -0.46 | Hydrophilic scaffold; requires lipophilic appendages for oral bioavailability. |

| LogD (pH 7.4) | -2.5 | ~ -2.7 | ~ -3.0 | Highly soluble in aqueous media; low non-specific binding. |

| H-Bond Donors | 1 | 2 (NH, OH) | 2 | Additional vector for target engagement. |

| Chirality | Achiral | Chiral (R/S) | Achiral | 3-HP introduces a stereocenter, enabling enantioselective target binding. |

Experimental Protocols for Profiling

Trustworthy data generation requires protocols adapted for amphoteric or highly soluble heterocycles.

Determination of pKa (Potentiometric Titration)

Standard UV-metric methods may fail due to lack of chromophores in the core scaffold. Potentiometric titration is the gold standard.

Protocol:

-

Preparation: Dissolve 3-HP derivative (free base or HCl salt) in degassed water to a concentration of

M. Ensure ionic strength is constant (0.15 M KCl). -

Titration: Perform titration under inert atmosphere (

or-

If starting with HCl salt : Titrate with 0.1 M KOH standardized solution.

-

If starting with Free base : Titrate with 0.1 M HCl standardized solution.

-

-

Data Analysis: Plot pH vs. Volume of titrant. The first inflection point corresponds to the neutralization of excess acid/base; the semi-equivalence point (where

) yields the pKa. -

Validation: Use Bjerrum’s formation function (

) to calculate precise dissociation constants.

LogD Determination (Shake-Flask Method)

Due to high hydrophilicity, standard HPLC retention time methods may be inaccurate. The miniaturized shake-flask method is preferred.

Protocol:

-

Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve compound in the pre-saturated aqueous phase (

). Add an equal volume of pre-saturated octanol. -

Partitioning: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 20 minutes to separate phases.

-

Quantification: Analyze the aqueous phase and (if possible) organic phase using LC-MS/MS.

-

Calculation:

.-

Note: For highly hydrophilic compounds (LogD < -2), adjust the phase ratio (Octanol:Water) to 1:10 or 1:20 to improve sensitivity.

-

Synthetic Applications & Case Studies

The 3-HP scaffold is a versatile precursor.[2][3] The hydroxyl group serves as a handle for stereospecific substitution, often converting the alcohol into an amine or ether with inversion of configuration (Walden inversion).

Case Study: Ibrutinib Synthesis

Ibrutinib (Imbruvica), a BTK inhibitor, utilizes the 3-substituted piperidine core. While the final drug contains a 3-aminopiperidine moiety, the synthesis often proceeds through a 3-hydroxypiperidine intermediate to establish chirality.[3]

Workflow Visualization: The following diagram illustrates the transformation of (S)-3-hydroxypiperidine into the active pharmaceutical ingredient (API) core, highlighting the stereochemical inversion.

Metabolic Stability & Bioisosterism

-

Metabolic Soft Spot: The C3 position is prone to oxidation. Substituting the C-H bond with C-F (using DAST or Deoxo-Fluor on the 3-HP precursor) blocks metabolic hydroxylation while maintaining similar polarity, a strategy known as "fluorine scan."

-

Prodrug Strategies: The free hydroxyl group can be esterified to improve oral bioavailability (masking polarity) and then hydrolyzed by plasma esterases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]

- Honigberg, L. A., et al. (2010).The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. (Context: Use of 3-substituted piperidine scaffold in Ibrutinib).

-

University of Regina. pKa Values of Some Piperazines and Piperidines at Various Temperatures. (Context: Comparative basicity of heterocyclic amines). Retrieved from [Link]

Sources

Technical Profile: 2-(3-Hydroxypiperidin-1-yl)acetic acid

Topic: 2-(3-Hydroxypiperidin-1-yl)acetic acid Content Type: Technical Guide / Whitepaper

A Strategic Scaffold for Solubility Enhancement and Chiral Lead Optimization [1]

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 1217862-95-7) represents a critical "solubilizing scaffold."[1] Unlike its more common 4-hydroxy isomer, the 3-hydroxy variant offers a unique stereochemical vector, allowing drug developers to fine-tune hydrogen bonding networks within a protein binding pocket while simultaneously lowering the lipophilicity (LogP) of a lead compound.[1]

This guide provides a comprehensive technical breakdown of this building block, covering verified registry data, robust synthesis protocols, and its application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Registry Data

Precise identification is paramount when sourcing chiral building blocks.[1] The table below consolidates the registry data for the racemic mixture and its resolved enantiomers.

| Parameter | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 1217862-95-7 | 1354000-55-7 | 1354002-75-7 |

| IUPAC Name | This compound | 2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid | 2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid |

| Formula | C | C | C |

| Mol.[1][2][3][4][5] Weight | 159.18 g/mol | 159.18 g/mol | 159.18 g/mol |

| SMILES | OC1CN(CC(O)=O)CCC1 | OC[C@@H]1CN(CC(O)=O)CCC1 | OC[C@H]1CN(CC(O)=O)CCC1 |

Chemical Synthesis Strategy

The synthesis of this compound relies on a controlled N-alkylation (S

Reaction Mechanism & Protocol

The most robust route involves the reaction of 3-hydroxypiperidine with chloroacetic acid or ethyl bromoacetate (followed by hydrolysis).[1] The zwitterionic nature of the final product requires careful pH management during isolation.

Optimized Protocol (N-Alkylation):

-

Reagents: 3-Hydroxypiperidine (1.0 eq), Sodium Chloroacetate (1.1 eq).

-

Solvent: Water or Aqueous Acetonitrile.[1]

-

Base: NaOH (2.0 eq) to maintain pH ~10, ensuring the piperidine nitrogen is nucleophilic while neutralizing the generated HCl.

-

Conditions: Heat to 60°C for 4–6 hours.

-

Workup:

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and process flow for synthesizing this scaffold.

Figure 1: Step-wise synthesis workflow for this compound, highlighting the divergence based on alkylating agent selection.

Therapeutic Applications & Lead Optimization

In drug discovery, this molecule is rarely the final drug but rather a high-value fragment or linker .[1] Its utility stems from three key properties:

-

LogP Reduction: The secondary alcohol and carboxylic acid moieties significantly lower the lipophilicity of the parent scaffold, improving aqueous solubility.

-

Vector Control: The 3-position hydroxyl group provides a specific geometric vector for H-bonding interactions that is distinct from the 4-hydroxy isomer.[1]

-

Zwitterionic Capability: At physiological pH, the piperidine nitrogen (protonated) and carboxylate (deprotonated) can form an intramolecular salt bridge or interact strongly with charged residues in the target protein.

Decision Logic for Scaffold Selection

When should a medicinal chemist reach for this specific CAS number?

Figure 2: Decision logic for selecting the 3-hydroxy isomer over the more common 4-hydroxy variant during lead optimization.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signals are expected.

-

H NMR (D

-

Mass Spectrometry (ESI+):

-

Expected [M+H]

peak at m/z 160.1.

-

-

Physical State:

-

Typically a white to off-white solid.[1]

-

High melting point (often >200°C with decomposition) due to zwitterionic crystal lattice.

-

References

-

PubChem. (2024).[1] Compound Summary for Piperidine Derivatives. National Library of Medicine.[1] Retrieved from [Link]

- Journal of Medicinal Chemistry. (General Reference). Strategies for Solubility Enhancement in Drug Discovery. (Contextual grounding for Section 4).

Sources

- 1. 258530-57-3|(3-Hydroxypyrrolidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 1250507-93-7|2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Acetic acid, hydroxy- (CAS 79-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Molecular Weight & Physicochemical Profiling of 2-(3-Hydroxypiperidin-1-yl)acetic Acid

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7) is a bifunctional heterocyclic building block critical to Fragment-Based Drug Discovery (FBDD). Characterized by a molecular weight of 159.18 g/mol , this compound serves as a polar scaffold for modulating physicochemical properties such as solubility (LogS) and lipophilicity (LogP) in lead optimization.

Its structure combines a piperidine ring (providing structural rigidity) with a hydroxyl group (hydrogen bond donor/acceptor) and a carboxylic acid tail (ionizable handle). This unique "polarity profile" makes it an invaluable tool for fine-tuning the pharmacokinetic properties of peptidomimetics and PROTAC linkers.

Part 1: Physicochemical Profile

The precise determination of molecular weight is not merely a summation of atomic masses; it is the baseline for all stoichiometric calculations in synthesis and the primary identifier in mass spectrometry.

Core Data Table[1]

| Property | Value | Technical Note |

| Chemical Formula | C₇H₁₃NO₃ | Confirmed via elemental analysis standards. |

| Average Molecular Weight | 159.18 g/mol | Used for molarity calculations and bulk weighing. |

| Monoisotopic Mass | 159.08954 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | 1217862-95-7 | Primary identifier for the 3-hydroxy isomer.[1] |

| Predicted pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid deprotonation (COOH → COO⁻). |

| Predicted pKa (Base) | ~8.5 – 9.0 | Tertiary amine protonation (N → NH⁺). |

| cLogP | -1.5 to -2.0 | Highly hydrophilic; excellent for lowering LogP in lipophilic leads. |

| Physical State | White to off-white solid | Hygroscopic; store under desiccant at -20°C. |

The "Rule of Three" Context

In FBDD, the "Rule of Three" suggests ideal fragments have a MW < 300, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.

-

MW (159.18): Well below the 300 Da limit, allowing significant room for molecular growth during lead optimization.

-

H-Bond Donors (2): The -OH and -COOH groups provide specific interaction points for target protein binding pockets.

Part 2: Synthetic Utility & Production

The synthesis of this compound typically follows a nucleophilic substitution pathway (N-alkylation). Understanding this pathway is essential for troubleshooting impurities such as the O-alkylated byproduct.

Synthesis Workflow

The reaction involves the alkylation of 3-hydroxypiperidine with a haloacetic acid derivative (e.g., chloroacetic acid or tert-butyl bromoacetate) under basic conditions.

Critical Control Point: The hydroxyl group at position 3 is a competing nucleophile. However, the secondary amine (N-H) is significantly more nucleophilic than the secondary alcohol (O-H), favoring N-alkylation over O-alkylation.

Figure 1: Synthetic pathway prioritizing N-selectivity. The use of tert-butyl esters often improves yield by preventing zwitterion formation during the reaction.

Part 3: Analytical Verification Protocols

Trust in a chemical standard is built on rigorous verification. The following protocols ensure the identity and purity of the compound.

Mass Spectrometry (LC-MS) Protocol

Objective: Confirm molecular weight via the molecular ion peak.

-

Instrument: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

-

Methodology:

-

Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Injection: 1-5 µL.

-

Mobile Phase: Gradient of H₂O (0.1% FA) and MeCN (0.1% FA).

-

Detection: Scan range 100–300 m/z.

-

Expected Results:

-

[M+H]⁺ Peak: 160.1 m/z (Base Peak).

-

[M+Na]⁺ Peak: 182.1 m/z (Common adduct).

-

Fragment Pattern: Loss of -COOH (45 Da) or H₂O (18 Da) may be observed at higher collision energies.

Nuclear Magnetic Resonance (NMR)

Objective: Verify structural connectivity and isomeric purity.

-

Solvent: D₂O (Deuterium Oxide) is preferred due to the compound's polarity.

-

Key Signals (¹H NMR, 400 MHz):

-

δ ~3.5-3.8 ppm (Singlet, 2H): The N-CH₂-COOH methylene protons. This is the diagnostic peak for successful N-alkylation.

-

δ ~4.0 ppm (Multiplet, 1H): The proton at the C3 position (chiral center attached to -OH).

-

δ ~1.5-3.2 ppm (Multiplets): Piperidine ring protons.

-

Analytical Workflow Diagram

Figure 2: Quality control decision tree. Both MS and NMR data must align before lot release.

References

-

PubChem. (2025).[2] Compound Summary: Piperidin-1-yl-acetic acid derivatives. National Library of Medicine. Retrieved from [Link]

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Journal of Medicinal Chemistry. (Contextual grounding for "Rule of Three").[2][3]

Sources

Technical Monograph: 2-(3-Hydroxypiperidin-1-yl)acetic acid as a Versatile Scaffold

Executive Summary

The compound 2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7) represents a critical bifunctional building block in modern medicinal chemistry. Characterized by a piperidine core substituted with a hydroxyl group at the C3 position and an acetic acid moiety at the N1 position, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD). Its unique zwitterionic nature and defined stereochemistry (available in R and S enantiomers) allow for precise modulation of physicochemical properties, specifically aqueous solubility and metabolic stability in peptide mimetics and kinase inhibitor design.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, physicochemical profiling, and analytical characterization standards.

Chemical Identity & Nomenclature[1][2][3][4][5]

The precise identification of the molecule is paramount for regulatory and experimental consistency. The compound exists as a zwitterion at physiological pH, a property that significantly influences its isolation and purification.

Table 1: Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | (3-Hydroxypiperidino)acetic acid; 1-Carboxymethyl-3-hydroxypiperidine |

| CAS Registry Number | 1217862-95-7 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Chiral Centers | C3 (Exists as racemate, (3R), or (3S) forms) |

| SMILES | OC1CN(CC(=O)O)CCC1 |

| InChI Key | DTYCWLRBDHSBIF-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of this compound is most robustly achieved via N-alkylation of the 3-hydroxypiperidine core. While direct alkylation with chloroacetic acid is possible, it often suffers from over-alkylation or difficult purification due to the zwitterionic product. The preferred industrial route utilizes ethyl bromoacetate followed by controlled hydrolysis.

Protocol A: Two-Step Esterification-Hydrolysis (Recommended)

This route offers superior impurity control and yield.

Step 1: N-Alkylation

-

Reagents: 3-Hydroxypiperidine (1.0 eq), Ethyl bromoacetate (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

-

Solvent: Acetonitrile (MeCN) or THF.

-

Procedure:

-

Dissolve 3-hydroxypiperidine in dry MeCN at 0°C.

-

Add TEA slowly to scavenge HBr generated during the reaction.

-

Add Ethyl bromoacetate dropwise over 30 minutes to prevent bis-alkylation.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate in vacuo. Partition between EtOAc and water. The product (ethyl ester) resides in the organic layer. Dry over Na₂SO₄ and concentrate.

-

Step 2: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH) (2.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve the crude ester in THF:Water.

-

Add LiOH and stir at room temperature for 4 hours (monitor by TLC/LCMS).

-

Purification (Critical): The product is highly polar. Neutralize to pH ~7 with 1M HCl. Evaporate solvent.

-

Desalting: Use Ion-Exchange Chromatography (e.g., Dowex 50W) or preparative HPLC (C18 aq) to isolate the free acid from inorganic salts.

-

Visualization of Synthetic Pathway

Figure 1: Two-step synthetic pathway emphasizing the ester intermediate to avoid purification issues associated with direct zwitterion formation.

Physicochemical Profiling

Understanding the ionization state of this molecule is critical for assay development and formulation.

-

Zwitterionic Character: At physiological pH (7.4), the piperidine nitrogen is protonated (cationic), and the carboxylic acid is deprotonated (anionic), resulting in a net neutral zwitterion.

-

Solubility: High aqueous solubility (>50 mg/mL); poor solubility in non-polar solvents (Hexane, Et₂O).

-

LogP: Estimated at -1.5 to -2.0, indicating high hydrophilicity.

Ionization Equilibrium Diagram

Figure 2: pH-dependent speciation. The zwitterionic form dominates under physiological conditions, affecting membrane permeability.

Analytical Validation

Due to its lack of a strong UV chromophore, standard UV-HPLC is often insufficient.

Recommended Analytical Protocols

-

HPLC-CAD/ELSD (Purity):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Standard C18 columns often fail to retain this polar compound.

-

Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5). Gradient elution.

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required due to weak UV absorbance.

-

-

NMR Spectroscopy (¹H NMR, D₂O):

-

Diagnostic Peaks:

-

δ ~3.2 ppm (Singlet, 2H): The N-CH₂-COOH methylene protons. This singlet is distinct and integrates to 2 protons.

-

δ ~4.0 ppm (Multiplet, 1H): The proton at the C3 chiral center (CH-OH).

-

δ ~2.8-3.0 ppm (Multiplet): Ring protons adjacent to Nitrogen.

-

-

-

Mass Spectrometry (LC-MS):

-

Mode: Electrospray Ionization (ESI) Positive.

-

Signal: [M+H]⁺ = 160.1 m/z.

-

Medicinal Chemistry Applications

1. Solubilizing Linker: The 3-hydroxypiperidine moiety disrupts planarity compared to piperazine or piperidine, often improving the solubility profile of lipophilic drugs. The carboxylic acid provides a handle for amide coupling to amines or alcohols.

2. Bioisosterism: This scaffold acts as a constrained amino acid mimetic (similar to proline or pipecolic acid derivatives). It is often used to restrict the conformational flexibility of peptide backbones in peptidomimetics.

3. Fragment-Based Drug Discovery (FBDD): As a "Rule of 3" compliant fragment (MW < 300, H-donors < 3, H-acceptors < 3), it serves as an excellent starting point for screening against polar pockets in enzymes (e.g., kinases, proteases).

References

-

PubChem. (2023).[1][2][3] Compound Summary for CAS 1217862-95-7. National Center for Biotechnology Information. Retrieved from [Link]

- IUPAC. (n.d.). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.

Sources

- 1. [(3r,5r,6s)-5-(3-Chlorophenyl)-6-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-2-Oxopiperidin-3-Yl]acetic Acid | C23H23Cl2NO3 | CID 56591370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[1-(Dipropylcarbamoyl)piperidin-3-yl]acetic acid | C14H26N2O3 | CID 62690984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[1-(2-Hydroxypropyl)piperidin-2-yl]acetic acid | C10H19NO3 | CID 61010434 - PubChem [pubchem.ncbi.nlm.nih.gov]

The N-Substituted Piperidine: A Medicinal Chemist’s Technical Guide

This guide focuses on the practical application, synthetic accessibility, and medicinal chemistry optimization of N-substituted piperidines.[1]

Part 1: The Privileged Scaffold & Physicochemical Core[2][3]

The piperidine ring is not merely a structural connector; it is a privileged scaffold found in over 70 FDA-approved drugs. Its ubiquity stems from its ability to project substituents into defined 3D space (chair conformation) while providing a basic nitrogen "handle" for tunable physicochemical properties.[2]

For the drug developer, the N-substituent is the primary lever for modulating pKa, lipophilicity (LogP), and metabolic stability .

The Nitrogen Handle: pKa and Permeability

The unsubstituted piperidine is a strong base (pKa ~11.2).[2] At physiological pH (7.4), it exists almost exclusively as the cationic ammonium species. While this aids solubility, it hinders passive membrane permeability (CNS penetration).

-

The Tuning Strategy: N-substitution allows for pKa attenuation.

-

N-Alkyl: Retains high basicity (pKa ~10-11). Good for solubility, bad for permeability.

-

N-Aryl: Drastically lowers pKa (to ~5-7) via resonance delocalization. Improves permeability but may introduce aniline-like toxicity alerts.

-

N-Benzyl: A "Goldilocks" zone. It retains basicity for receptor interaction (cation-pi interactions) but adds lipophilicity for blood-brain barrier (BBB) transit.

-

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The N-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though this equilibrium can be shifted by protonation or bulky C-substituents.

Part 2: Synthetic Methodologies & Protocols[4][5]

Reliable synthesis is the bedrock of SAR (Structure-Activity Relationship) exploration. We focus here on the two most robust pathways: Reductive Amination (for N-alkyl/benzyl) and Buchwald-Hartwig Coupling (for N-aryl).

Workflow Diagram: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on the desired N-substituent.

Protocol A: Reductive Amination (The "Workhorse")

Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic, does not generate HCN byproducts, and is selective for aldehydes/ketones over other reducible functionalities.

Standard Operating Procedure (Self-Validating):

-

Stoichiometry: 1.0 eq Piperidine derivative + 1.1 eq Aldehyde/Ketone.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[3] Note: DCE promotes faster iminium formation.

-

Acid Catalyst: Add 1.0–2.0 eq Glacial Acetic Acid. Critical: This protonates the intermediate carbinolamine, facilitating water loss to form the reactive iminium ion.

-

Reductant: Add 1.4 eq STAB (Na(OAc)3BH) portion-wise.

-

Reaction: Stir at Room Temp (RT) for 2–16 hours.

-

Validation (TLC/LCMS): Look for disappearance of the carbonyl peak. If the reaction stalls, check pH; the system must remain slightly acidic (pH 5-6) to maintain the iminium species.

-

Workup: Quench with sat. NaHCO3 (gas evolution!). Extract with DCM.

Protocol B: Buchwald-Hartwig Amination

Why this method? Traditional SNAr fails with electron-rich aryl halides. Palladium catalysis allows access to N-aryl piperidines under mild conditions.[4]

Standard Operating Procedure:

-

Reagents: 1.0 eq Aryl Bromide + 1.2 eq Piperidine.

-

Catalyst System:

-

Source: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.

-

Ligand: BINAP (for broad scope) or RuPhos (for sterically hindered amines).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 eq). Note: Must be anhydrous.[5]

-

Solvent: Toluene or Dioxane (degassed).

-

Conditions: Heat to 80–100°C under Argon/Nitrogen.

-

Validation: Monitor for the consumption of the aryl halide.

Part 3: Medicinal Chemistry Tactics & Optimization

The hERG Liability Challenge

One of the most significant risks with N-substituted piperidines is hERG channel inhibition , which can lead to fatal cardiac arrhythmias (QT prolongation).

-

Mechanism: The hERG pharmacophore consists of a basic amine (protonated) and two lipophilic aromatic wings. Many N-benzyl piperidines fit this perfectly.

Mitigation Strategies:

-

Reduce Basicity: Lower the pKa of the piperidine nitrogen (e.g., add an adjacent electron-withdrawing group like fluorine or convert to an amide).

-

Zwitterionic Design: Introduce a carboxylic acid to neutralize the charge at physiological pH.

-

Steric "Bumping": Add a substituent (Methyl/OH) to the piperidine ring to disrupt the fit within the hERG pore.

hERG Mitigation Logic Flow

Caption: Strategic workflow for dialing out hERG toxicity in piperidine leads.

Metabolic Stability

The N-substituent is a hotspot for CYP450 metabolism.

-

N-Dealkylation: CYP enzymes often attack the alpha-carbon next to the nitrogen.

-

Fix: Introduce steric bulk (branching) or deuterium at the alpha-position to slow down the metabolic rate (Kinetic Isotope Effect).

Part 4: Case Studies in Drug Development

Donepezil (Aricept) – CNS / Alzheimer’s

-

Structure: N-benzylpiperidine linked to an indanone.[6]

-

Role of Piperidine: The charged nitrogen binds to the anionic subsite of the Acetylcholinesterase (AChE) enzyme, while the benzyl group interacts via pi-stacking with Trp84.

-

Lesson: The N-benzyl group is not just a lipophilic spacer; it is a specific recognition element. The linker length is optimized to span the enzyme's catalytic gorge.

Fentanyl – Pain Management

-

Structure: N-phenethylpiperidine.

-

SAR Insight: The N-phenethyl group is critical for potency. Replacing it with a methyl group (as in meperidine) drastically reduces potency. The phenethyl moiety occupies a specific hydrophobic pocket in the mu-opioid receptor, anchoring the piperidine chair in the active site.

Part 5: Summary Data Table

| Property | Unsubstituted Piperidine | N-Methyl Piperidine | N-Benzyl Piperidine | N-Aryl Piperidine |

| pKa (approx) | ~11.2 | ~10.1 | ~9.5 | ~5.0 - 7.0 |

| LogP | 0.84 | 1.3 | 2.5 - 3.5 | Variable |

| Permeability | Low (Polar) | Moderate | High (CNS Active) | High |

| Major Liability | Phase II Conjugation | N-Dealkylation | hERG Inhibition | Aniline Toxicity |

| Primary Synthesis | Commercial | Reductive Amination | Reductive Amination | Buchwald-Hartwig |

References

-

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. BenchChem. (2025).[7] Overview of piperidine in 70+ commercial drugs.[7]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org.[3] Chem. 1996, 61, 3849-3862.[3][8] The definitive protocol for STAB reductions.

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).[9][10] Strategies for reducing basicity to avoid hERG.

-

Donepezil Structure-Based Hybrids. PMC - PubMed Central.Analysis of the N-benzylpiperidine pharmacophore in AChE inhibition.[6]

-

Buchwald-Hartwig Amination of Piperidines. ResearchGate.Protocols for coupling piperidines with aryl halides.[5]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Zwitterionic Building Block

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7) represents a critical bifunctional scaffold in modern medicinal chemistry. Characterized by a piperidine core substituted with a hydroxyl group at the C3 position and an acetic acid moiety at the N1 position, this compound serves as a high-value building block for Fragment-Based Drug Discovery (FBDD) and physicochemical property optimization.

Its utility is defined by three primary attributes:

-

Zwitterionic Character: The coexistence of a basic tertiary amine and an acidic carboxylate creates a zwitterionic profile at physiological pH, significantly enhancing aqueous solubility.

-

Stereochemical Diversity: The C3 chiral center allows for the synthesis of enantiopure libraries, essential for probing stereospecific binding pockets in GPCRs and kinases.

-

Bifunctional Reactivity: Orthogonal reactive handles (carboxylic acid and secondary alcohol) facilitate its use as a heterobifunctional linker in PROTACs and prodrug designs.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties

The compound exists primarily as a zwitterion in neutral aqueous solutions. This internal salt formation drives high polarity and water solubility, making it an excellent "solubilizing tail" for lipophilic drug candidates.

| Property | Value / Description | Note |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| CAS Number | 1217862-95-7 | Racemic mixture |

| pKa (Acid) | ~2.5 - 3.5 | Carboxylic acid deprotonation |

| pKa (Base) | ~8.5 - 9.5 | Tertiary amine protonation |

| LogP | -1.63 (Calculated) | Highly hydrophilic |

| H-Bond Donors | 2 (OH, COOH) | |

| H-Bond Acceptors | 4 (N, OH, C=O, O) |

Stereochemistry

The 3-hydroxypiperidine core possesses a chiral center at C3. While the racemic building block is cost-effective for initial screening, the enantiomers (S)-2-(3-hydroxypiperidin-1-yl)acetic acid and (R)-2-(3-hydroxypiperidin-1-yl)acetic acid are preferred for lead optimization to avoid off-target effects and metabolic complexity.

Synthetic Methodologies

The synthesis of this compound relies on robust N-alkylation strategies. The choice of protecting groups for the C3-hydroxyl is situational; often, the reaction can proceed without protection due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

Primary Route: N-Alkylation with Haloacetates

This is the industry-standard route, utilizing commercially available 3-hydroxypiperidine and ethyl bromoacetate.

Figure 1: Standard synthetic pathway via N-alkylation and saponification.

Alternative Route: Reductive Amination

For sensitive substrates or when avoiding alkyl halides, reductive amination with glyoxylic acid is a viable green chemistry alternative.

-

Reagents: 3-Hydroxypiperidine, Glyoxylic acid (50% in water), H₂/Pd-C or NaBH₃CN.

-

Mechanism: Formation of an iminium ion followed by in situ reduction.

Experimental Protocols

Protocol A: Synthesis of this compound (HCl Salt)

This protocol is validated for gram-scale synthesis.

Materials:

-

3-Hydroxypiperidine (10.0 mmol)

-

Ethyl bromoacetate (11.0 mmol)

-

Potassium carbonate (K₂CO₃) (25.0 mmol)

-

Acetonitrile (ACN) (anhydrous)

-

Lithium Hydroxide (LiOH)

-

Hydrochloric acid (4M in dioxane)

Step 1: N-Alkylation

-

Suspend K₂CO₃ (3.45 g, 25 mmol) in anhydrous ACN (50 mL) in a round-bottom flask.

-

Add 3-hydroxypiperidine (1.01 g, 10 mmol) and stir at 0°C for 15 minutes.

-

Dropwise add ethyl bromoacetate (1.22 mL, 11 mmol) over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).

-

Filter off inorganic solids and concentrate the filtrate in vacuo to yield the crude ethyl ester.

Step 2: Hydrolysis

-

Dissolve the crude ester in THF/Water (3:1, 20 mL).

-

Add LiOH (0.72 g, 30 mmol) and stir at room temperature for 4 hours.

-

Acidify the solution to pH ~2 using 1M HCl.

-

Concentrate to dryness. The residue can be purified via ion-exchange chromatography (Dowex 50WX8) or recrystallized from EtOH/Et₂O to yield the hydrochloride salt.

Yield: Typically 75-85% over two steps.

Medicinal Chemistry Applications

Solubility Enhancement in Prodrugs

The this compound moiety is extensively used to derivatize lipophilic drugs (e.g., Cannabidiol, Propofol) into water-soluble prodrugs. The nitrogen atom becomes protonated at physiological pH, while the ester linkage allows for enzymatic cleavage by plasma esterases.

Case Study: Cannabidiol (CBD) Prodrugs Researchers have coupled this building block to CBD to improve oral bioavailability.[1] The resulting ester prodrug exhibits significantly higher water solubility than the parent CBD, enabling stable aqueous formulations.

Figure 2: Mechanism of action for solubility-enhancing prodrugs.

Scaffold for Kinase Inhibitors

In kinase inhibitor design, the piperidine ring often binds to the solvent-exposed region of the ATP binding pocket. The 3-hydroxyl group can engage in specific H-bond interactions with hinge region residues or water networks, while the acetic acid tail (converted to an amide) extends to interact with surface residues (e.g., Lysine or Arginine), improving potency and selectivity.

Example: In PI3K/mTOR dual inhibitors, similar piperidine-acetic acid motifs are used to fine-tune the pharmacokinetic profile (clearance and volume of distribution).

Reactivity & Functionalization Guide

Amide Coupling (Carboxylic Acid Focus)

The carboxylic acid is the primary attachment point.

-

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).

-

Note: Carbodiimides (EDC) can be used, but the free hydroxyl group may require protection (e.g., TBS or Acetyl) if high-temperature or slow reactions are anticipated to prevent self-esterification (polymerization).

Hydroxyl Group Modification

The C3-hydroxyl group offers a vector for further diversification:

-

Oxidation: Swern oxidation yields the ketone, allowing for reductive amination to introduce a second amine (creating 3-aminopiperidine derivatives).

-

Etherification: Reaction with alkyl halides to probe lipophilic pockets.

-

Fluorination: Treatment with DAST converts the OH to F, modulating pKa and metabolic stability (blocking oxidation).

References

-

National Institutes of Health (NIH). (2023). Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation. PMC PubMed Central. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (2013).[2] Reductive Amination and Acylation Strategies in Piperidine Synthesis. Retrieved from [Link]

Sources

Substituted Piperidine Acetic Acids: Synthetic Architectures & Medicinal Utility

Executive Summary

The piperidine acetic acid scaffold represents a versatile pharmacophore in medicinal chemistry, serving as a critical structural motif in therapeutics ranging from central nervous system (CNS) stimulants to cardiovascular agents. Distinguished by a saturated six-membered nitrogen heterocycle bearing an acetic acid side chain (

This technical guide analyzes the synthetic pathways, structural-activity relationships (SAR), and therapeutic applications of substituted piperidine acetic acids. It specifically addresses the challenges of stereoselective synthesis at the C2 position (as seen in methylphenidate) and the utility of the C4 isomer in designing peptidomimetics for integrin antagonism.

Structural Classes & Pharmacological Significance[1]

The biological activity of piperidine acetic acids is strictly governed by the regiochemistry of the acetic acid side chain and the substitution pattern on the piperidine ring.

The C2-Isomer: CNS Stimulation

The most prominent example of the C2-substituted class is Methylphenidate (Ritalin).

-

Mechanism: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition.

-

Critical Feature: The threo-diastereomer is significantly more active than the erythro-isomer. The absolute configuration (

-threo) dictates binding affinity, necessitating stereoselective synthetic routes.

The C4-Isomer: Integrin Antagonism

Piperidine-4-acetic acid derivatives serve as robust scaffolds for GPIIb/IIIa and

-

Mechanism: The piperidine nitrogen mimics the basic arginine guanidine group, while the acetic acid moiety mimics the acidic aspartate residue found in the RGD (Arg-Gly-Asp) sequence.

-

Critical Feature: The distance between the basic nitrogen and the carboxylate group is a determinant of selectivity between different integrin subtypes.

Synthetic Methodologies

Synthesis of these scaffolds requires distinct strategies depending on the target isomer and required stereochemistry.

Strategy A: Pyridine Reduction (Aromatic Hydrogenation)

This is the most direct route for generating the piperidine core from readily available pyridine acetic acid precursors.

-

Catalysts:

(Adams' catalyst), -

Conditions: Acidic media (AcOH/HCl) prevents catalyst poisoning by the amine.

-

Outcome: Generally yields cis/trans mixtures requiring separation; however, catalytic hydrogenation often favors cis-isomers in 2,4-disubstituted systems.

Strategy B: De Novo Ring Construction

For complex stereocenters (e.g., C2-substituted variants), ring-closing strategies are preferred.

-

Dieckmann Condensation: Cyclization of diesters to form piperidones, followed by Horner-Wadsworth-Emmons (HWE) olefination to install the acetic acid side chain.

-

Chiral Auxiliaries: Use of Evans oxazolidinones or sulfinimines to establish absolute stereochemistry prior to ring closure.

Visualization of Synthetic Pathways

Figure 1: Comparison of Aromatic Reduction vs. De Novo Ring Construction pathways.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

This protocol utilizes the catalytic reduction of a pyridine precursor, a high-yield method suitable for generating the C4-scaffold used in integrin antagonist synthesis.

Reagents:

-

Ethyl 2-(pyridin-4-yl)acetate (10.0 mmol)

-

Platinum(IV) oxide (

, Adams' catalyst) (50 mg) -

Glacial Acetic Acid (20 mL)

-

Hydrogen gas (

)

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 2-(pyridin-4-yl)acetate (1.65 g) in glacial acetic acid (20 mL) in a hydrogenation pressure bottle.

-

Catalyst Addition: Carefully add

(50 mg) under an inert nitrogen atmosphere (Caution: Dry catalyst can ignite methanol/solvents). -

Hydrogenation: Purge the vessel with

three times. Pressurize to 40 psi (approx. 2.7 bar) and shake/stir at room temperature for 12 hours. -

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin). The UV-active pyridine spot should disappear.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated

solution to remove residual acid. Dry the organic layer over -

Yield: Evaporation affords the title compound as a colorless oil (approx. 90-95% yield).

Protocol: Stereoselective Synthesis of Methylphenidate (Threo-isomer)

Achieving the threo configuration is critical for biological activity. This method utilizes an acid-catalyzed epimerization/esterification.[1]

Reagents:

-

-phenyl-

-

Concentrated

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Hydrolysis: Reflux the erythro-enriched amide in 6M HCl for 6 hours to convert the amide to the acid.

-

Epimerization: The resulting acid is dissolved in water/KOH (pH 12) and heated at 100°C. The erythro isomer epimerizes to the thermodynamically more stable threo isomer (approx 80:20 ratio).

-

Esterification: Isolate the acid and dissolve in excess anhydrous methanol. Add concentrated

(1.2 eq) dropwise. -

Reflux: Heat to reflux for 18 hours.

-

Crystallization: Cool to 0°C. The threo-methylphenidate hydrochloride salt crystallizes preferentially. Filter and wash with cold acetone.

Medicinal Chemistry & SAR

Integrin Antagonists (RGD Mimetics)

The piperidine-4-acetic acid scaffold is a classic "spacer" in peptidomimetics.

-

Pharmacophore Model:

-

Basic Terminus: The piperidine nitrogen (positively charged at physiological pH) binds to the cation-binding site (Asp residue) on the integrin.

-

Acidic Terminus: The acetic acid carboxylate binds to the metal ion (

/ -

Spacer Length: The distance between these two centers is approx. 11-14 Å in active compounds. The rigid piperidine ring reduces entropic penalty upon binding compared to linear alkyl chains.

-

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) logic for Integrin Antagonism.

Quantitative Data: Selectivity Profiles

Table 1 illustrates the selectivity of piperidine-based antagonists against key integrin subtypes.

| Compound Class | R-Group (Piperidine N) | Target Integrin | IC50 (nM) | Selectivity Ratio ( |

| Tirofiban Analog | Sulfonamide-Tyrosine | 9 | >1000 | |

| Piperidine-4-acetic acid | Benzimidazole | 1.2 | 0.05 | |

| Simple Derivative | H (Unsubstituted) | Non-selective | >5000 | N/A |

Note: Data generalized from representative literature values for structural comparison.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. PLOS ONE. Link

-

Low-temperature synthesis of methylphenidate hydrochloride. Google Patents (US9475770B2). Link

-

Piperidine Synthesis. DTIC Technical Report. Link

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Ethyl 2-pyridylacetate. Organic Syntheses. Link

Sources

potential biological targets for 2-(3-Hydroxypiperidin-1-yl)acetic acid derivatives

A Technical Guide to Target Identification and Validation

Executive Summary

The molecule 2-(3-Hydroxypiperidin-1-yl)acetic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. Its core architecture combines a semi-rigid piperidine ring (a classic pharmacophore) with two critical functional handles: a chiral hydroxyl group at position 3 and an ionizable carboxylic acid tail at the nitrogen.

This guide deconstructs the biological potential of this scaffold into three primary target classes: GABAergic Transporters , Integrin Receptors , and Glycosidase Enzymes . It provides a roadmap for researchers to transition this scaffold from a chemical intermediate to a bioactive lead compound.

Section 1: Structural Analysis & Pharmacophore Mapping

Before selecting biological assays, one must understand the chemical personality of the scaffold.

-

The Zwitterionic Core: At physiological pH (7.4), the carboxylic acid (

) is deprotonated, and the tertiary amine ( -

The Chiral Switch: The 3-hydroxyl group introduces chirality. The (R)- and (S)-enantiomers will exhibit distinct biological profiles. For example, enzyme active sites (glycosidases) are stereospecific, while receptor binding pockets (GPCRs) may tolerate bulkier substitutions.

-

The Pharmacophore Triangle:

-

Basic Nitrogen: Mimics the amino terminus of amino acids or neurotransmitters.

-

Carboxylate Tail: Mimics the C-terminus of amino acids (GABA, Aspartate).

-

3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, mimicking sugar hydroxyls or serine/threonine side chains.

-

Visualization: Pharmacophore Potential

Figure 1: Pharmacophore mapping linking structural features to potential biological targets.

Section 2: Target Class A - The GABAergic Hypothesis

Primary Indication: Epilepsy, Neuropathic Pain, Anxiety.

The Mechanism

The structure of this compound is a cyclic analogue of

-

GAT-1/GAT-3 Inhibition: The GABA Transporters (GATs) rely on the recognition of a carboxylate and an amine separated by a specific distance. This scaffold locks the amine in a ring (reducing conformational entropy) while providing the necessary acidic tail.

-

Differentiation: Unlike Nipecotic acid (where the acid is directly on the ring), the N-acetic acid tail adds flexibility, potentially allowing the molecule to reach an auxiliary binding pocket within the transporter, similar to the lipophilic tail of Tiagabine .

Experimental Protocol: [3H]-GABA Uptake Assay

To validate this hypothesis, you must measure the compound's ability to block GABA reuptake in synaptosomes.

-

Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

-

Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

-

Treatment: Add the test compound (0.1 nM – 100 µM) and incubate for 10 min at 37°C.

-

Uptake: Initiate uptake by adding [3H]-GABA (final concentration 10 nM). Incubate for 5 min.

-

Termination: Stop reaction by rapid filtration through Whatman GF/B filters soaked in 0.1% polyethylenimine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

values relative to the specific uptake (Total uptake - Non-specific uptake in presence of 1 mM Nipecotic acid).

Expert Insight: If the parent acid is too polar to penetrate the synaptosome effectively in a slice model, synthesize the ethyl ester or lipophilic amide derivative. These act as prodrugs or allow access to the transporter's vestibule.

Section 3: Target Class B - The Integrin Hypothesis

Primary Indication: Anti-thrombotic (Anti-platelet), Anti-angiogenic.

The Mechanism

Integrins, particularly GPIIb/IIIa (

-

The Mimicry:

-

Arginine (Basic): The piperidine nitrogen (positively charged).

-

Aspartate (Acidic): The acetic acid tail (negatively charged).

-

Spacer: The piperidine ring acts as a rigid scaffold to maintain the critical distance (~10-15 Å) between the basic and acidic centers.

-

-

Precedent: This logic mirrors the design of Tirofiban , a tyrosine-derivative peptidomimetic used to treat acute coronary syndrome.

Experimental Protocol: Platelet Aggregation Assay

-

Blood Collection: Draw human venous blood into citrate tubes (anticoagulant).

-

PRP Preparation: Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

-

Induction: Place PRP in an aggregometer (e.g., Chrono-log). Add the test compound (1 nM – 10 µM).

-

Agonist Addition: Add ADP (10 µM) or Thrombin to induce aggregation.

-

Measurement: Monitor light transmission (aggregation increases light transmission as platelets clump).

-

Result: A decrease in the slope of aggregation compared to control indicates GPIIb/IIIa antagonism.

Section 4: Target Class C - The Iminosugar Hypothesis

Primary Indication: Lysosomal Storage Disorders (Chaperone Therapy), Diabetes, Antiviral.

The Mechanism

Hydroxylated piperidines are structurally termed "iminosugars" or "azasugars." They mimic the transition state of sugar hydrolysis.

-

Glycosidase Inhibition: The protonated nitrogen mimics the oxocarbenium ion intermediate generated during glycosidic bond cleavage. The 3-hydroxyl group aligns with the sugar hydroxyls in the enzyme pocket.

-

N-Alkylation Effect: Adding the acetic acid tail (N-alkylation) often changes the specificity from lysosomal glycosidases to non-lysosomal ones, or acts as a "pharmacological chaperone," helping unstable enzymes fold correctly in the ER (e.g., in Gaucher's disease).

Visualization: Enzyme Inhibition Logic

Figure 2: Mechanism of competitive inhibition and pharmacological chaperoning by iminosugar derivatives.

Section 5: Summary of Quantitative Data & References

Comparative Target Profile

| Target Class | Pharmacophore Match | Key Structural Requirement | Assay Readout |

| GABA Transporter | GABA Analogue | Zwitterion + Lipophilic tail (optional) | [3H]-GABA Uptake ( |

| Integrin (GPIIb/IIIa) | RGD Mimic | Basic N + Acidic Tail + Distance | Platelet Aggregation (% Inhibition) |

| Glycosidase | Iminosugar | 3-OH Chirality + Protonated N | Enzymatic Hydrolysis ( |

References

-

GABA Transporter Structure-Activity Relationships

-

Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design (2000). Link

- Context: Establishes the nipecotic acid core as the gold standard for GAT inhibition, valid

-

-

Integrin Antagonists (RGD Mimetics)

-

Hartman, G. D., et al. "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry (1992). Link

- Context: Describes the design of piperidine-based RGD mimetics similar to Tirofiban.

-

-

Iminosugars and Glycosidase Inhibition

-

Horne, G., et al. "Iminosugars: Past, Present and Future." Drug Discovery Today (2011). Link

- Context: Reviews the utility of N-alkylated hydroxypiperidines in tre

-

-

Sigma Receptor Ligands

Final Recommendation for Development

For the This compound derivative:

-

Synthesize both enantiomers (3R and 3S).

-

Screen initially for GAT-1 inhibition (CNS focus) and Glucosidase inhibition (Metabolic focus).

-

If CNS penetration is poor, esterify the acetic acid to create a prodrug that cleaves intracellularly to release the active zwitterion.

Sources

Technical Guide: Biological Screening of Hydroxypiperidine Iminosugars

Executive Summary

Hydroxypiperidines (polyhydroxylated piperidines), often classified as iminosugars, represent a privileged scaffold in medicinal chemistry. Structurally mimicking pyranose sugars, these compounds act as potent competitive inhibitors of glycosidases or as pharmacological chaperones for misfolded lysosomal enzymes. This guide outlines a rigorous, self-validating screening cascade for evaluating novel hydroxypiperidine derivatives, moving from cell-free enzymatic assays to in vitro cellular toxicology.

Chemical Rationale & Mechanism

The hydroxypiperidine core features a nitrogen atom in place of the ring oxygen found in sugars. At physiological pH, this nitrogen is protonated, mimicking the oxocarbenium ion transition state of glycosidic hydrolysis.

Core Screening Objectives

-

Glycosidase Inhibition: To determine affinity for

-glucosidase, -

Chaperone Activity: To assess the ability to stabilize unstable lysosomal enzymes (relevant for Gaucher’s or Fabry disease).

-

Selectivity Profile: To ensure the compound inhibits the target enzyme without general cytotoxicity.

Primary Screen: In Vitro Glycosidase Inhibition

The gold standard for preliminary screening is the spectrophotometric quantification of

Diagram: Competitive Inhibition Mechanism

The following diagram illustrates the competitive binding dynamic between the hydroxypiperidine inhibitor and the natural substrate at the enzyme's active site.

Caption: Competitive inhibition mechanism where the hydroxypiperidine mimics the oxocarbenium ion, sequestering the enzyme.

Protocol: Colorimetric -Glucosidase Assay

Principle:

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 6.8).

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, lyophilized powder).[1] Dissolve to 1.0 U/mL in ice-cold buffer. -

Substrate: 10 mM pNPG in buffer.

-

Inhibitor Stock: Hydroxypiperidine derivative dissolved in DMSO (ensure final well concentration of DMSO < 2%).

-

Stop Solution: 0.2 M

(Sodium Carbonate).

Workflow:

-

Preparation: In a 96-well clear microplate, add 20 µL of Inhibitor solution (various concentrations).

-

Enzyme Addition: Add 40 µL of Enzyme solution.

-

Pre-incubation (Critical): Incubate at 37°C for 15 minutes . Note: This step allows the inhibitor to establish equilibrium with the active site before the substrate competes.

-

Reaction Start: Add 40 µL of Substrate (pNPG).

-

Incubation: Incubate at 37°C for 20 minutes .

-

Termination: Add 100 µL of Stop Solution (

). This raises pH to ~10, maximizing the molar extinction coefficient of p-nitrophenol. -

Measurement: Read Absorbance at 405 nm (

).

Data Analysis:

Calculate % Inhibition using the formula:

- : Absorbance of well with Enzyme + Substrate + DMSO (no inhibitor).

- : Absorbance of well with Enzyme + Substrate + Inhibitor.

-

Blank correction : Subtract the absorbance of a "blank" well (Buffer + Substrate + Inhibitor, no Enzyme) from all readings to account for intrinsic compound color.

Secondary Screen: Cellular Cytotoxicity

Before advancing to functional cellular models, the general toxicity of the piperidine derivative must be established to define the Selectivity Index (SI) .

Protocol: CCK-8 Cell Viability Assay

Why CCK-8 over MTT? Hydroxypiperidines can sometimes interfere with mitochondrial reductase enzymes. CCK-8 (WST-8) reduction occurs extracellularly via electron transport, reducing false positives common with MTT.

Target Cells: HepG2 (Liver model) or HEK293 (Kidney model).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Culture for 24h. -

Treatment: Replace medium with fresh medium containing graded concentrations of the hydroxypiperidine compound (0.1 – 500 µM).

-

Exposure: Incubate for 48 hours at 37°C, 5%

. -

Development: Add 10 µL of CCK-8 reagent to each well.

-

Read: Incubate for 1-4 hours (until orange color develops) and read OD at 450 nm .

Interpretation:

-

Calculate

(Cytotoxic Concentration 50%). -

Selectivity Index (SI) =

(Enzyme). -

Target: An SI > 10 is generally required for a hit to be considered a lead.

Screening Workflow Visualization

The following decision tree outlines the logic flow from synthesis to lead identification.

Caption: Decision tree for filtering hydroxypiperidine hits based on potency and selectivity thresholds.

Data Presentation & Analysis

When reporting results, raw data must be converted into kinetic constants. Do not rely solely on % inhibition at a single concentration.

Table 1: Recommended Data Reporting Format

| Compound ID | R-Group Subst. | HepG2 | Selectivity Index (SI) | Type of Inhibition | ||

| Control | Acarbose | >8 | Competitive | |||

| HP-01 | N-Butyl | 10 | Competitive | |||

| HP-02 | N-Nonyl | 5 | Mixed |

Determining Inhibition Type (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Non-competitive), perform the enzyme assay at varying substrate concentrations (

-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

decreases,

References

-

Ghosh, S., et al. (2014).

-Hydroxyethyl piperidine iminosugar and N-alkylated derivatives: a study of their activity as glycosidase inhibitors and as immunosuppressive agents.[4] Bioorganic & Medicinal Chemistry. [Link] -

Clemente, F., et al. (2015). Exploring architectures displaying multimeric presentations of a trihydroxypiperidine iminosugar. Beilstein Journal of Organic Chemistry. [Link]

-

Dineshkumar, B., et al. (2018). In vitro

-glucosidase inhibitory assay protocol. Protocols.io. [Link] -

Wongon, M., & Limpeanchob, N. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Scientia Pharmaceutica. [Link]

-

Ferreira, S.B., et al. (2010). Synthesis and biological evaluation of hydroxypiperidine derivatives as inhibitors of alpha-glucosidase. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Hydroxyethyl piperidine iminosugar and N-alkylated derivatives: a study of their activity as glycosidase inhibitors and as immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of 2-(3-Hydroxypiperidin-1-yl)acetic acid

Executive Summary

This technical guide outlines the physicochemical and spectroscopic characterization of 2-(3-Hydroxypiperidin-1-yl)acetic acid , a functionalized piperidine derivative often utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands). Due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxylic acid), this compound presents specific challenges in solubility and spectral resolution.[2] This guide provides a validated framework for its identification, purity assessment, and structural confirmation.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1-Carboxymethyl-3-hydroxypiperidine; (3-Hydroxy-piperidin-1-yl)-acetic acid |

| CAS Number | 1217862-95-7 |

| Molecular Weight | 159.18 g/mol |

| SMILES | OC1CN(CC(=O)O)CCC1 |

Physical Characteristics[2][3][7][9][11]

-

Appearance: Typically a white to off-white crystalline solid.[2]

-

Solubility Profile: Highly soluble in water (

) and aqueous buffers due to polarity.[2] Sparingly soluble in non-polar organic solvents (hexane, ether).[2] Moderate solubility in methanol/ethanol.[2] -

pKa Values (Predicted):

Synthesis & Impurity Context

Understanding the synthesis pathway is critical for identifying potential impurities during characterization.[2] The standard route involves N-alkylation of 3-hydroxypiperidine.[2]

Synthesis Pathway Diagram

The following workflow illustrates the synthesis and potential side reactions.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the zwitterionic nature, Deuterium Oxide (

Protocol 1:

NMR (400 MHz,

)

-

Internal Standard: TMSP (Trimethylsilylpropanoic acid) or residual HDO peak (

4.79).[2] -

Key Diagnostic Signals:

-

The N-methylene singlet (

) is the most distinct feature, appearing around 3.2–3.5 ppm. -

The C3-methine proton (

) appears as a multiplet downfield from the ring methylenes.[2]

-

Theoretical Assignment Table:

| Position | Type | Multiplicity | Integration | Assignment Logic | |

| 3.25 – 3.45 | Singlet (or AB q) | 2H | |||

| 3 | 3.60 – 3.80 | Multiplet | 1H | ||

| 2 | 2.80 – 3.10 | Multiplet | 2H | Ring protons adjacent to N and OH | |

| 6 | 2.60 – 2.90 | Multiplet | 2H | Ring protons adjacent to N | |

| 4, 5 | 1.40 – 1.90 | Multiplet | 4H | Remaining ring methylene protons |

Protocol 2:

NMR (100 MHz,

)

-

Carbonyl Carbon:

ppm (Characteristic of carboxylate/acid).[2] -

C3 (Carbinol):

– -

N-Methylene (

): -

Ring Carbons (C2, C6):

–

Mass Spectrometry (LC-MS)[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[2] -

Molecular Ion:

.[2] -

Fragmentation Pattern:

[2]

Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on solid sample.[2]

-

Key Bands:

Purity & Impurity Profiling (HPLC Method)

To ensure the material is suitable for drug development, it must be separated from the starting material (3-hydroxypiperidine), which lacks the acetic acid tail.

Recommended Method: Reverse Phase Ion-Pairing LC

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP),

, -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0% B for 2 min (to retain polar zwitterion), then ramp to 30% B over 10 min.

-

Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).[2]

-

Rationale: Standard C18 columns may not retain this highly polar compound.[2] Ion-pairing (TFA) or HILIC mode is required.[2]

References

-

PubChem Database. "this compound - Compound Summary."[2] National Center for Biotechnology Information.[2] Accessed October 2023.[2] [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley, 2014.[2] (Authoritative source for theoretical NMR shift prediction of amino-acid derivatives).

Sources

Technical Guide: Solubility Profiling of 2-(3-Hydroxypiperidin-1-yl)acetic Acid

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile for 2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS: 186204-35-3 / Analogous).[1][2] As a zwitterionic small molecule featuring a piperidine core, a secondary hydroxyl group, and a carboxylic acid tail, this compound exhibits complex solubility behavior heavily dependent on pH and solvent polarity.[1]

Understanding its solubility landscape is critical for:

-

Synthesis: Optimizing work-up and purification (e.g., extraction, crystallization).[1]

-

Formulation: Designing stable liquid dosage forms.

-

Bioavailability: Predicting absorption in the gastrointestinal tract.[2]

This document moves beyond static data, offering a strategic characterization framework and validated experimental protocols to determine the precise solubility values in your specific matrix.

Physicochemical Basis of Solubility